

# BMS-986339: A Technical Overview for Primary Sclerosing Cholangitis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986339 |           |
| Cat. No.:            | B11929565  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to **BMS-986339**, a novel farnesoid X receptor (FXR) agonist, in the context of models relevant to primary sclerosing cholangitis (PSC). While primarily investigated for nonalcoholic steatohepatitis (NASH), its mechanism of action holds significant therapeutic potential for cholestatic liver diseases like PSC.

### **Core Mechanism of Action: FXR Agonism**

**BMS-986339** is an orally active, non-bile acid agonist of the farnesoid X receptor.[1][2][3][4] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[5][6] In cholestatic diseases such as PSC, impaired bile flow leads to the accumulation of toxic bile acids, triggering inflammation and fibrosis.[2] By activating FXR, **BMS-986339** is designed to protect against cholestasis-induced liver injury.[5]

The activation of FXR by **BMS-986339** leads to the downstream regulation of key genes involved in bile acid synthesis and transport. One of the crucial targets is the induction of the fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which in turn inhibits the synthesis of bile acids in hepatocytes.[1][2][3] This mechanism helps to reduce the overall bile acid pool and protect the liver from bile acid-induced toxicity.

## Preclinical Efficacy in a Cholestatic Fibrosis Model



The primary publicly available preclinical data for **BMS-986339** in a model relevant to PSC comes from studies utilizing the bile duct ligation (BDL) mouse model. The BDL model is a widely used experimental model that mimics obstructive cholestatic liver injury, a key feature of PSC.[1][7]

# Quantitative Data from the Mouse Bile Duct Ligation (BDL) Model

The following tables summarize the key quantitative findings from the study by Nara et al. (2022) in the mouse BDL model.[1]

Table 1: Effect of BMS-986339 on Gene Expression in the Ileum of BDL Mice

| Treatment Group | Dose (mg/kg, p.o.,<br>once daily for 9<br>days) | Fgf15 Gene<br>Expression (Fold<br>Change vs.<br>Vehicle) | SHP Gene<br>Expression (Fold<br>Change vs.<br>Vehicle) |
|-----------------|-------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------|
| Vehicle         | -                                               | 1.0                                                      | 1.0                                                    |
| BMS-986339      | 0.3                                             | Similar induction to higher doses                        | Similar induction to higher doses                      |
| BMS-986339      | 1                                               | Similar induction to higher doses                        | Similar induction to higher doses                      |
| BMS-986339      | 3                                               | Similar induction to higher doses                        | Similar induction to higher doses                      |
| BMS-986339      | 10                                              | Significant Induction                                    | Significant Induction                                  |

Note: The source states that all doses induced Fgf15 and SHP gene expression to a similar extent, with the 10 mg/kg dose highlighted for its antifibrotic efficacy.[1]

Table 2: Antifibrotic Efficacy of BMS-986339 in the Liver of BDL Mice



| Treatment Group | Dose (mg/kg, p.o.,<br>once daily for 9<br>days) | Hydroxyproline/Tot<br>al Protein Ratio (vs.<br>Vehicle) | Collagen Levels<br>(vs. Vehicle) |
|-----------------|-------------------------------------------------|---------------------------------------------------------|----------------------------------|
| Vehicle         | -                                               | Baseline                                                | Baseline                         |
| BMS-986339      | 10                                              | Decreased                                               | Decreased                        |

#### Table 3: In Vitro Activity of BMS-986339

| Assay                   | Cell Line   | Parameter | Value   |
|-------------------------|-------------|-----------|---------|
| BSEP Gene<br>Expression | Huh-7 cells | IC50      | 4.5 μΜ  |
| OATP1B3 Inhibition      | -           | IC50      | 1.44 μΜ |
| BSEP Inhibition         | -           | IC50      | 1.5 μΜ  |
| hUGT1A1 Inhibition      | -           | IC50      | 4.85 μΜ |

# Experimental Protocols Bile Duct Ligation (BDL) Mouse Model of Cholestatic Fibrosis

This protocol is based on the methodology described for evaluating the antifibrotic efficacy of BMS-986339.[1]

Objective: To induce cholestatic liver injury and fibrosis in mice to evaluate the therapeutic efficacy of a test compound.

Animal Model: Male C57BL/6 mice are commonly used for this procedure.

#### Procedure:

- Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Preparation: Shave the abdominal area and disinfect the surgical site.



- Incision: Make a midline laparotomy incision to expose the abdominal cavity.
- Bile Duct Identification: Gently retract the liver to locate the common bile duct.
- Ligation: Ligate the common bile duct in two places with a surgical suture and transect the duct between the two ligations.
- Closure: Close the abdominal wall and skin with sutures.
- Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
- Compound Administration: Begin daily oral administration of BMS-986339 (at doses of 0.3, 1, 3, and 10 mg/kg) or vehicle.[1]
- Study Duration: Continue the treatment for a predefined period, in this case, 9 days.[1]
- Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for analysis of fibrosis markers (e.g., hydroxyproline content, collagen levels) and gene expression.[1]

# Signaling Pathways and Experimental Workflows FXR Signaling Pathway in Hepatocytes





Click to download full resolution via product page

Caption: FXR activation by BMS-986339 in hepatocytes.

### **Experimental Workflow for the BDL Mouse Model Study**





Click to download full resolution via product page

Caption: Workflow of the preclinical BDL model experiment.

### **Future Directions and Considerations**

The promising anti-fibrotic effects of **BMS-986339** in the BDL model suggest its potential as a therapeutic agent for PSC. However, further research is warranted to fully elucidate its efficacy and safety profile in the context of this specific disease.

- Evaluation in other PSC Models: While the BDL model is informative, other preclinical
  models that recapitulate different aspects of PSC, such as the Mdr2 knockout mouse or
  models of immune-mediated cholangitis, would provide a more comprehensive
  understanding of the therapeutic potential of BMS-986339.
- Long-term Efficacy and Safety: Chronic dosing studies are necessary to evaluate the longterm efficacy and safety of BMS-986339.
- Combination Therapies: Investigating BMS-986339 in combination with other therapeutic agents, such as immunomodulators, could offer synergistic benefits for the treatment of PSC.

This technical guide summarizes the currently available public information on **BMS-986339** for models relevant to PSC. As more data becomes available, this document will be updated to provide the most current and comprehensive overview for the research community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed







[pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-986339: A Technical Overview for Primary Sclerosing Cholangitis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929565#bms-986339-for-primary-sclerosing-cholangitis-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com